4-Bromobenzyl isocyanate
Description
Significance of Isocyanate Functional Groups in Modern Chemical Synthesis and Materials Science
The isocyanate group, with the chemical formula -N=C=O, is a highly reactive functional group that plays a crucial role in a wide array of chemical transformations. doxuchem.comwikipedia.org Isocyanates are electrophiles, meaning they are readily attacked by nucleophiles—electron-rich species. wikipedia.org This high reactivity is the cornerstone of their utility in organic synthesis and materials science. patsnap.com
One of the most prominent applications of isocyanates is in the production of polyurethanes. doxuchem.compatsnap.comcrowdchem.net This reaction involves the addition of an alcohol to the isocyanate, forming a urethane (B1682113) linkage. doxuchem.comyoutube.com When a diisocyanate is reacted with a polyol (a molecule with multiple alcohol groups), a polymer chain is formed, resulting in polyurethane. patsnap.comchemeurope.com These polymers exhibit a wide range of properties, from flexible foams used in furniture and insulation to durable elastomers, coatings, and adhesives. doxuchem.compatsnap.com The versatility of polyurethane chemistry allows for the creation of materials with tailored properties such as flexibility, durability, and chemical resistance. patsnap.com
Beyond polyurethanes, isocyanates react with other nucleophiles to form a variety of important compounds. For instance, their reaction with amines yields urea (B33335) derivatives, and their reaction with water produces an amine and carbon dioxide. doxuchem.comwikipedia.org This latter reaction is instrumental in the creation of polyurethane foams, where the released carbon dioxide acts as a blowing agent. wikipedia.orgyoutube.com
The general reactivity of isocyanates makes them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comrsc.org The ability to introduce a urethane or urea linkage is a common strategy in drug design and the development of new pesticides. rsc.orgontosight.ai
Interactive Data Table: Common Reactions of Isocyanates
| Reactant | Product | Significance |
| Alcohol (-OH) | Urethane (>N−C(=O)−O−) | Formation of polyurethanes doxuchem.comcrowdchem.net |
| Amine (-NH2) | Urea (>NC(O)N<) | Synthesis of polyureas and other derivatives doxuchem.comwikipedia.org |
| Water (H2O) | Amine + Carbon Dioxide | Used in the production of polyurethane foams doxuchem.comwikipedia.orgyoutube.com |
Overview of Halogenated Benzyl (B1604629) Derivatives and Their Role in Chemical Research
Halogenated benzyl derivatives are a class of organic compounds characterized by a benzyl group (a benzene (B151609) ring attached to a CH2 group) that is substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The presence of a halogen atom significantly influences the chemical and physical properties of the molecule, making these derivatives valuable in various areas of chemical research.
The introduction of a halogen atom can alter the electronic properties of the benzyl group. Halogens are electronegative, and their presence can affect the reactivity of the aromatic ring and the benzylic position. This electronic modulation is a key tool for fine-tuning the properties of molecules in medicinal chemistry and materials science. conicet.gov.ar For example, halogenated benzyl groups are incorporated into the structures of some drug candidates to enhance their binding affinity to biological targets or to modify their metabolic stability. researchgate.netnih.gov
In synthetic organic chemistry, halogenated benzyl derivatives serve as versatile building blocks. The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures. For instance, brominated and chlorinated benzyl derivatives are often used in reactions like the Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
The specific halogen used can also impart distinct properties. For example, brominated derivatives are often more reactive than their chlorinated counterparts in certain reactions. conicet.gov.ar The study of halogenated benzyl derivatives has been instrumental in understanding concepts like halogen bonding, a non-covalent interaction that can influence molecular conformation and crystal packing. researchgate.net
Interactive Data Table: Properties of 4-Bromobenzyl Isocyanate
| Property | Value |
| Molecular Formula | C8H6BrNO nih.govepa.gov |
| Molecular Weight | 212.04 g/mol nih.govsigmaaldrich.com |
| Boiling Point | 266 °C (lit.) sigmaaldrich.com |
| Density | 1.514 g/mL at 25 °C (lit.) sigmaaldrich.com |
| Refractive Index | n20/D 1.571 (lit.) sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(isocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWMDGLNJQNMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402570 | |
| Record name | 4-Bromobenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-23-8 | |
| Record name | 4-Bromobenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromobenzyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations into the Reactivity of 4 Bromobenzyl Isocyanate
Nucleophilic Addition Reactions of the Isocyanate Group
The core reactivity of the isocyanate group involves nucleophilic addition to the central carbon atom. The high electronegativity of the adjacent nitrogen and oxygen atoms renders this carbon highly susceptible to attack by nucleophiles. This fundamental reaction pathway leads to the formation of a wide range of important chemical structures, including ureas and carbamates.
The reaction between an isocyanate and an amine or ammonia (B1221849) is a well-established method for the synthesis of substituted urea (B33335) derivatives. organic-chemistry.orgrsc.org This transformation proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This initial addition results in a transient zwitterionic intermediate, which quickly undergoes a proton transfer to yield the stable urea product.
When 4-bromobenzyl isocyanate reacts with a primary or secondary amine, it forms an N,N'-disubstituted or trisubstituted urea, respectively. A specific example is the formation of di(4-bromobenzyl)urea, which occurs when this compound reacts with 4-bromobenzylamine (B181089). This reaction is analogous to the general synthesis of unsymmetrical ureas from various isocyanates and amines. beilstein-journals.org The synthesis of N-substituted ureas can also be achieved through one-pot procedures involving the in-situ generation of the isocyanate intermediate followed by trapping with an amine. beilstein-journals.org
The general reaction for the formation of a substituted urea from this compound is depicted below:
Reaction with a primary amine (R-NH₂): Br-C₆H₄-CH₂-NCO + R-NH₂ → Br-C₆H₄-CH₂-NH-CO-NH-R
Reaction with 4-bromobenzylamine to form di(4-bromobenzyl)urea: Br-C₆H₄-CH₂-NCO + Br-C₆H₄-CH₂-NH₂ → Br-C₆H₄-CH₂-NH-CO-NH-CH₂-C₆H₄-Br
Recent methodologies have focused on creating more sustainable and efficient processes for urea synthesis, such as performing the reaction in water to simplify product isolation and avoid the use of volatile organic compounds. organic-chemistry.org
Carbamates, also known as urethanes, are synthesized through the reaction of an isocyanate with an alcohol. google.comchegg.com This reaction is fundamental to the production of polyurethanes. aidic.it The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. kuleuven.be A subsequent proton transfer from the alcohol to the nitrogen atom of the isocyanate yields the carbamate (B1207046) product. kuleuven.be
The reaction rate can be influenced by various factors, including the structure of the alcohol and the isocyanate, as well as the presence of catalysts. google.comrsc.org A variety of catalysts, including zinc salts, iron salts, and tin compounds like dibutyltin (B87310) dilaurate, can be employed to increase the rate of carbamylation while minimizing side reactions. google.com Theoretical and experimental studies suggest that multiple alcohol molecules can be involved in the reaction mechanism, forming clusters that facilitate the nucleophilic attack and proton transfer steps. kuleuven.be
The synthesis of a carbamate from this compound and an alcohol (R-OH) can be represented as:
Br-C₆H₄-CH₂-NCO + R-OH → Br-C₆H₄-CH₂-NH-CO-OR
This reaction is a versatile method for producing a wide array of carbamate compounds, which have applications as intermediates in the synthesis of pharmaceuticals and agricultural chemicals. google.comnih.gov
Polyurethanes are a major class of polymers synthesized through the step-growth polymerization of di- or polyisocyanates with polyols (compounds with two or more hydroxyl groups). aidic.itmdpi.com The fundamental reaction is the formation of the urethane (B1682113) (carbamate) linkage, as described in the previous section. aidic.it
While this compound is a monofunctional isocyanate and cannot form a polymer on its own, its reactivity is illustrative of the chemistry involved in polyurethane formation. In a typical polyurethane synthesis, a diisocyanate like toluene (B28343) diisocyanate (TDI) or diphenylmethane (B89790) diisocyanate (MDI) reacts with a polyol, such as a polyethylene (B3416737) glycol or polypropylene (B1209903) glycol. aidic.itmdpi.com
To control reactivity and reduce hazards, isocyanates can be "blocked" by reacting them with a blocking agent, such as 3-(4-bromophenyl)-1H-pyrazole. mdpi.com The resulting blocked isocyanate is stable at room temperature but regenerates the reactive isocyanate group upon heating, which can then react with a polyol to form the polyurethane. mdpi.com This approach allows for one-component polyurethane systems that cure with heat.
The reaction between a diisocyanate and a diol to form a linear polyurethane is shown below:
O=C=N-R-N=C=O + HO-R'-OH → [-CO-NH-R-NH-CO-O-R'-O-]_n
The properties of the resulting polyurethane can be tailored by varying the structure of the isocyanate and the polyol. mdpi.com
Cycloaddition and Polymerization Processes Involving the Isocyanate Moiety
The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions. For instance, isocyanides, which are related compounds, are known to undergo [4+1] cycloaddition reactions with various substrates to form five-membered heterocyclic rings. rsc.orgsemanticscholar.org Isocyanates themselves can also act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions), although this is less common than their nucleophilic addition reactions. nih.gov
Another significant polymerization process for isocyanates is cyclotrimerization, which leads to the formation of a highly stable six-membered ring structure known as an isocyanurate. This reaction is typically catalyzed by strong bases, such as carboxylate or alkoxide anions, as well as certain metal complexes. rsc.org In the presence of these catalysts, the rate of isocyanurate formation can be significantly faster than the rate of carbamate or allophanate (B1242929) formation. rsc.org This process is important in the production of polyisocyanurate foams, which are known for their thermal stability and flame resistance.
Hydroboration and Other Reduction Pathways of Isocyanates
The isocyanate group can be selectively reduced using hydroboration reagents like pinacolborane (HBpin). goettingen-research-online.dersc.org This reaction provides a pathway to formamides and N-methylamines. The hydroboration of isocyanates can be achieved under catalyst-free conditions or by using various catalysts to control the selectivity of the reduction. rsc.org
Catalytic systems for isocyanate hydroboration include:
Sodium Hydride (NaH): A simple and economical catalyst that can selectively convert both aliphatic and aromatic isocyanates into N-boryl formamides, bis(boryl)hemiaminals, or N-boryl methylamines under mild, solvent-free conditions. goettingen-research-online.degoettingen-research-online.de
Cobalt Complexes: Commercially available cobalt catalysts can be used to produce either formamides or N-methylamines, depending on the reaction conditions and the concentration of the hydroboration agent. rsc.org
NHC-Silyliumylidene Cations: These low-oxidation-state silicon catalysts can activate isocyanates to react with HBpin, forming N-boryl formamides at room temperature and N-boryl methylamines at elevated temperatures. acs.org
Copper(I) Complexes: An N-heterocyclic carbene (NHC)-copper(I) alkoxide complex has been shown to selectively reduce electron-rich isocyanates to the corresponding boraformamides, limiting the overreduction that can be an issue with other systems.
These reduction pathways are highly chemoselective, tolerating a wide range of other functional groups such as alkenes, esters, and nitriles. rsc.org The table below summarizes the products obtained from different catalytic hydroboration methods.
| Catalyst System | Reagent | Primary Product(s) |
| Sodium Hydride (NaH) | HBpin | N-boryl formamides, N-boryl methylamines |
| Co(acac)₂/dpephos | HBpin | Formamides or N-methylamines |
| [(IMe)₂SiH]I | HBpin | N-boryl formamides or N-boryl methylamines |
| (IPr)CuOtBu | HBpin | Boraformamides (for electron-rich isocyanates) |
Insertion Reactions in Organometallic and Cluster Chemistry
Isocyanates can undergo insertion reactions into metal-carbon (M-C) or metal-heteroatom bonds within organometallic complexes. This reaction is analogous to the well-studied insertion of carbon monoxide and isocyanides. vu.nlnih.gov The insertion of an isocyanate into an M-C bond typically proceeds via a migratory insertion mechanism, where the alkyl or aryl group on the metal center migrates to the electrophilic carbon of the coordinated isocyanate. This process results in the formation of an N-bound amido complex.
While specific studies detailing the insertion reactions of this compound are not prevalent, the general reactivity pattern is applicable. For example, isocyanides have been shown to insert into the palladium-carbon bond of dimetallic Fe-Pd complexes. nih.gov Similar reactivity would be expected for isocyanates, leading to the formation of new organometallic species with incorporated amido ligands. These reactions are significant in organometallic chemistry as they provide routes to functionalized complexes and can be key steps in catalytic cycles.
Comparative Reactivity Studies of this compound with Analogues (e.g., Benzyl (B1604629) Isocyanate)
The reactivity of isocyanates is significantly influenced by the electronic properties of their substituents. In comparing this compound with its unsubstituted analogue, benzyl isocyanate, the primary difference lies in the presence of the bromine atom on the phenyl ring. The bromine atom, situated at the para position, acts as an electron-withdrawing group through its inductive effect. This electronic influence is central to understanding the differing reactivities of the two compounds.
The isocyanate functional group (-N=C=O) features an electrophilic carbon atom, which is the primary site for nucleophilic attack. The presence of an electron-withdrawing group, such as bromine, on the aromatic ring decreases the electron density on the benzyl group. This, in turn, enhances the electrophilicity of the isocyanate carbon, making it more susceptible to attack by nucleophiles. Consequently, this compound is expected to be more reactive towards nucleophiles (e.g., alcohols, amines) than benzyl isocyanate.
In this context, the reactivity is assessed by the potential at which the compounds electropolymerize on the cathode surface. The study found that benzyl isocyanate undergoes electrochemical polymerization at approximately 5.0 V (versus Li/Li+), while this compound polymerizes at a higher potential of 5.5 V (versus Li/Li+). researchgate.net This indicates that the bromo-substituted compound is more resistant to oxidation, a key step in this type of polymerization. While this specific measure of reactivity (oxidation potential) is distinct from reactivity towards nucleophiles, it provides a quantitative comparison of the electronic effects of the bromo substituent.
The higher oxidation potential of this compound is consistent with the electron-withdrawing nature of the bromine atom, which makes the molecule more difficult to oxidize. Conversely, this same electron-withdrawing effect is what is predicted to make the isocyanate carbon more electrophilic and thus more reactive in typical nucleophilic addition reactions.
The following table summarizes the key comparative aspects of this compound and benzyl isocyanate based on their structural differences and reported electrochemical behavior.
| Feature | This compound | Benzyl Isocyanate |
| Substituent at para-position | Bromo (-Br) | Hydrogen (-H) |
| Electronic Effect of Substituent | Electron-withdrawing | Neutral |
| Predicted Reactivity with Nucleophiles | Higher | Lower |
| Electropolymerization Potential (vs Li/Li+) | 5.5 V | 5.0 V |
These findings underscore the significant role that substituents play in modulating the reactivity of isocyanates. The introduction of a bromine atom in the para position of the benzyl ring enhances the electrophilic character of the isocyanate group, a feature that is critical in various synthetic applications.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The most prominent and characteristic absorption band in the IR spectrum of 4-bromobenzyl isocyanate is due to the asymmetric stretching of the isocyanate (-N=C=O) group, which appears as a strong and sharp peak in the range of 2250-2280 cm⁻¹. mdpi.comuni.lunih.gov
Other significant absorptions include the aromatic C-H stretching vibrations, which are typically observed just above 3000 cm⁻¹, and the C-C stretching vibrations within the aromatic ring, appearing in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methylene (B1212753) group and the aromatic ring are expected in the fingerprint region (below 1400 cm⁻¹). The C-Br stretch usually appears at lower wavenumbers, typically in the range of 500-600 cm⁻¹. vscht.czspectroscopyonline.com
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
|---|---|---|---|
| ~3050-3100 | Aromatic C-H | Stretching | Medium to Weak |
| ~2850-2960 | Methylene C-H | Stretching | Medium |
| 2250-2280 | Isocyanate (-N=C=O) | Asymmetric Stretching | Strong, Sharp |
| ~1600, ~1490 | Aromatic C=C | Ring Stretching | Medium |
| ~1450 | Methylene C-H | Bending (Scissoring) | Medium |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Characterization
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
For this compound (molecular weight: 212.04 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 212, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a significant [M+2]⁺ peak at m/z 214. sigmaaldrich.com
A primary fragmentation pathway would be the benzylic cleavage, leading to the formation of the stable 4-bromobenzyl cation at m/z 169/171. Another likely fragmentation would involve the loss of the isocyanate group (-NCO), resulting in a fragment at m/z 170/172. Further fragmentation of the 4-bromotropylium ion could lead to the loss of HBr, yielding a fragment at m/z 90. miamioh.eduresearchgate.net
Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 211.97 |
| [M+Na]⁺ | 233.95 |
| [M-H]⁻ | 209.96 |
X-ray Diffraction (XRD) for Crystalline Structure Determination
While XRD is a powerful tool for solid-state structural analysis, publicly available crystallographic data for this compound could not be located in the searched databases. If such data were available, it would provide definitive proof of the molecular structure in the solid state and offer insights into intermolecular interactions, such as packing forces within the crystal lattice.
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability and decomposition profile of a compound. For this compound, a TGA thermogram would be expected to show thermal stability up to a certain temperature, followed by a significant mass loss corresponding to its decomposition. Isocyanates are known to be reactive at elevated temperatures, and the degradation of this compound would likely occur in one or more steps, with the onset of decomposition providing information about its thermal stability. nih.gov
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. It could also reveal other phase transitions if they occur within the analyzed temperature range. For isocyanates, DSC can also be used to study polymerization or other reactions that may be initiated by heat, which would appear as exothermic events. mdpi.comresearchgate.net
Applications of 4 Bromobenzyl Isocyanate in Energy Storage and Materials Science
Electrolyte Additives in Lithium-Ion Batteries
The performance, longevity, and safety of lithium-ion batteries are critically dependent on the chemical stability of the electrolyte and the integrity of the electrode surfaces. rsc.org Small quantities of specific chemical compounds, known as electrolyte additives, are often introduced to the main electrolyte solution to improve these characteristics. 4-Bromobenzyl isocyanate has been investigated as a functional additive capable of forming protective films on electrode surfaces and providing overcharge protection. chemicalbook.comunileoben.ac.at
A crucial element for the stable operation of lithium-ion batteries is the formation of a Solid Electrolyte Interphase (SEI) on the anode (negative electrode) surface during the initial charging cycles. researchgate.net This layer is formed by the reductive decomposition of electrolyte components and must be electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing further electrolyte decomposition. researchgate.net
This compound functions as an effective film-forming additive. unileoben.ac.at During the initial charging, it is preferentially reduced at the anode surface before the primary electrolyte solvents. This electrochemical reduction initiates a polymerization reaction of the isocyanate molecules. The resulting polymer deposits onto the electrode surface, creating a stable and uniform SEI layer. researchgate.net This additive-derived SEI helps to passivate the electrode surface, thereby suppressing the continuous decomposition of the electrolyte, which is a primary cause of capacity fade and reduced battery life. researchgate.net The presence of a robust SEI formed by Br-BIC is particularly beneficial in electrolytes containing propylene (B89431) carbonate (PC), which would otherwise cause exfoliation of graphite (B72142) anodes. researchgate.netresearchgate.net
Overcharging a lithium-ion battery beyond its designed voltage limit is a significant safety concern, potentially leading to electrolyte decomposition, gas generation, and thermal runaway. rsc.org Overcharge protection additives are designed to prevent this by creating a mechanism that halts or significantly slows the charging process once the cell reaches a certain voltage.
This compound provides overcharge protection through a mechanism of electropolymerization at the cathode (positive electrode) surface. unileoben.ac.at When the cell voltage exceeds its normal operating window during an overcharge event, the Br-BIC additive is electrochemically oxidized at the cathode. This oxidation triggers the polymerization of the additive, forming an electrically insulating polymer film directly on the cathode's surface. This polymer layer dramatically increases the internal resistance of the cell, which in turn slows down and effectively stops the charging current, thus preventing the dangerous consequences of overcharging. sigmaaldrich.comunileoben.ac.at
The performance of this compound as an electrolyte additive has been evaluated in comparison to other isocyanates, such as benzyl (B1604629) isocyanate (BIC) and ethyl isocyanate (EtNCO). Research indicates that the molecular structure of the isocyanate plays a significant role in its effectiveness.
Studies have shown that the addition of a bromine atom in the para-position of the benzyl ring, as in Br-BIC, leads to better performance compared to the non-brominated benzyl isocyanate (BIC). unileoben.ac.atresearchgate.net While BIC can slightly improve the cyclic stability of the base electrolyte, Br-BIC demonstrates superior capabilities as both a film-forming agent and an overcharge protection additive. researchgate.net The presence of the bromine atom is believed to influence the electrochemical properties and the morphology of the resulting polymer films, leading to more effective protection of the electrodes. In comparative tests, cells containing Br-BIC exhibited improved capacity retention and more reliable overcharge protection compared to those with BIC. unileoben.ac.at
Table 1: Comparative Performance of Isocyanate Additives
| Additive | Base Electrolyte | Key Findings | Reference |
|---|---|---|---|
| This compound (Br-BIC) | 1 M LiPF6 in EC/DEC | Provides effective SEI formation and overcharge protection through electropolymerization. Shows better performance than Benzyl Isocyanate. | unileoben.ac.at |
| Benzyl Isocyanate (BIC) | 1 M LiPF6 in EC/DEC | Slightly improves cyclic stability but is less effective for overcharge protection compared to Br-BIC. | unileoben.ac.atresearchgate.net |
| Ethyl Isocyanate (EtNCO) | Propylene Carbonate (PC) based | Functions well in PC-based electrolytes to form a stable SEI on graphite anodes. | researchgate.netresearchgate.net |
Role as a Monomer or Comonomer in Polymer Chemistry and Polyurethane Synthesis
Beyond its applications in electrochemistry, the fundamental chemical structure of this compound makes it a valuable monomer in polymer science. The isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols and amines.
This reactivity is the cornerstone of polyurethane chemistry. aidic.it In a typical polyurethane synthesis, a di- or poly-isocyanate is reacted with a polyol (a polymer with multiple alcohol functional groups) in a step-growth polymerization. mdpi.com this compound, being a monofunctional isocyanate, can be used as a chain-terminating agent to control the molecular weight of the polymer. Alternatively, it can be incorporated as a comonomer to introduce specific functionalities into the polymer structure.
When used in polymerization, the isocyanate group reacts to form a urethane (B1682113) linkage, incorporating the 4-bromobenzyl moiety as a pendant group on the polymer backbone. This pendant group can impart specific properties to the resulting polymer, such as:
Increased Refractive Index: The presence of the bromine atom and the aromatic ring can increase the refractive index of the polymer, a desirable property for optical applications.
Flame Retardancy: Brominated compounds are well-known flame retardants. Incorporating the 4-bromobenzyl group can enhance the fire resistance of the final material.
Modification of Physical Properties: The bulky and rigid nature of the pendant group can influence the polymer's glass transition temperature, mechanical strength, and thermal stability. mdpi.com
While diisocyanates like toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI) are more common for creating the primary polyurethane backbone, functional monoisocyanates like this compound offer a route to synthesize specialty polymers with tailored properties. mdpi.comresearchgate.net
Utilization of 4 Bromobenzyl Isocyanate As a Synthetic Building Block in Organic Chemistry
Incorporation into Complex Heterocyclic Systems (e.g., Thienopyrimidines)
The synthesis of fused heterocyclic systems, such as thienopyrimidines, is a significant area of medicinal chemistry due to their structural similarity to purines and their associated broad-spectrum biological activities. researchgate.netresearchgate.net Isocyanates are valuable precursors for constructing the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core.
The general synthetic pathway involves the reaction of a 2-aminothiophene derivative with an isocyanate. The nucleophilic amino group attacks the electrophilic carbon of the isocyanate, forming a substituted urea (B33335) intermediate. This intermediate can then undergo intramolecular cyclization, typically under basic or thermal conditions, to yield the thieno[2,3-d]pyrimidinone core.
Specifically, using 4-bromobenzyl isocyanate in this reaction sequence introduces the 4-bromobenzyl moiety at the N-3 position of the resulting thienopyrimidine ring system. This substituent not only influences the molecule's steric and electronic properties but also provides a reactive handle—the aryl bromide—for further structural modifications, such as palladium-catalyzed cross-coupling reactions. While some synthetic routes build the thienopyrimidine core first and then add the bromobenzyl group via other means nih.gov, the direct use of this compound offers an efficient way to incorporate this specific functionality.
Controlled Synthesis of Specific Urea, Carbamate (B1207046), and Thiourea Derivatives
The isocyanate group is exceptionally reactive towards a wide range of nucleophiles, making this compound an excellent reagent for the controlled synthesis of various derivatives. beilstein-journals.orgnih.gov This reactivity is fundamental to its application as a building block.
Urea Derivatives: The reaction between this compound and a primary or secondary amine is typically rapid and high-yielding, producing a disubstituted or trisubstituted urea, respectively. organic-chemistry.orgmdpi.com This transformation is a cornerstone of isocyanate chemistry and is used to link molecular fragments.
Carbamate Derivatives: Alcohols and phenols react with this compound to form stable carbamate (or urethane) linkages. nih.govgoogle.com This reaction is often facilitated by catalysts and is crucial for creating prodrugs or linking molecules to hydroxyl-containing scaffolds. nih.gov
Thiourea Derivatives: While direct reaction with thiols can lead to thiocarbamates, thioureas are more commonly synthesized by reacting the isocyanate with an amine in a process analogous to urea formation. These derivatives are important in medicinal chemistry and as intermediates in heterocyclic synthesis.
The predictability and efficiency of these reactions allow for the precise and controlled incorporation of the 4-bromobenzylcarbamoyl group into a target molecule.
| Nucleophile Class | Reactant Example | Resulting Derivative | General Structure |
|---|---|---|---|
| Primary/Secondary Amine | R-NH₂ / R₂-NH | Urea | 4-Br-C₆H₄-CH₂-NH-C(O)-NHR |
| Alcohol/Phenol | R-OH | Carbamate | 4-Br-C₆H₄-CH₂-NH-C(O)-OR |
| Thiol | R-SH | Thiocarbamate | 4-Br-C₆H₄-CH₂-NH-C(O)-SR |
Applications in Multicomponent Reactions (MCRs) and Diversity-Oriented Synthesis (DOS)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and complexity-generating power. nih.govfrontiersin.org Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, often for screening in drug discovery. cam.ac.uknih.gov
This compound is an ideal building block for both MCR and DOS strategies for several reasons:
Reliable Reactivity : The isocyanate group is a reliable electrophile in many classic MCRs, such as the Ugi and Passerini reactions, or variations thereof. frontiersin.orgrsc.org Its participation ensures the efficient formation of peptide-like or other complex scaffolds.
Appendage Diversity : The 4-bromobenzyl group serves as a point of "appendage diversity," allowing for variation in the final product's structure away from the core scaffold formed in the MCR.
Post-Reaction Modification : The bromine atom provides a site for post-MCR diversification. Following the construction of a core structure, the aryl bromide can be subjected to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows a single MCR product to be converted into a library of more complex, structurally diverse analogues, a key tenet of DOS. researchgate.net
By combining a reliable reactive group for scaffold formation with a functional handle for subsequent diversification, this compound enables the rapid and efficient synthesis of complex and diverse molecular libraries. chemrxiv.org
Theoretical and Computational Studies on 4 Bromobenzyl Isocyanate and Its Reaction Pathways
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-bromobenzyl isocyanate. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic structure and predict its geometry and physicochemical properties. mdpi.comekb.eg
DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311G*, are commonly used to optimize the molecular geometry and compute vibrational frequencies for isocyanates. researchgate.net For this compound, these calculations would reveal key structural parameters. The geometry is characterized by the planarity of the benzene (B151609) ring and the specific orientation of the isocyanate (-N=C=O) group relative to the benzyl (B1604629) moiety.
The electronic properties, such as the distribution of electron density, can be analyzed through population analysis (e.g., Mulliken charges). These calculations typically show a high degree of charge separation within the isocyanate group, with the nitrogen and oxygen atoms being electronegative and the carbon atom being electropositive. This charge distribution is crucial for the compound's reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.
Table 1: Predicted Properties of this compound from Quantum Chemical Calculations Note: The following data is illustrative, based on typical results for similar aromatic isocyanates from DFT calculations, as specific computational studies for this compound are not readily available in the cited literature.
| Property | Predicted Value / Description |
|---|---|
| Optimized Bond Length (N=C) | ~1.22 Å |
| Optimized Bond Length (C=O) | ~1.18 Å |
| Bond Angle (N=C=O) | ~178-180° (nearly linear) |
| Mulliken Charge on N (Isocyanate) | Negative |
| Mulliken Charge on C (Isocyanate) | Positive |
| Mulliken Charge on O (Isocyanate) | Negative |
| HOMO Energy | Localized primarily on the bromobenzyl ring |
| LUMO Energy | Localized primarily on the isocyanate group |
| HOMO-LUMO Energy Gap (ΔE) | Indicator of chemical stability |
Mechanistic Elucidation via Transition State Analysis and Energy Profiles
Computational methods are invaluable for elucidating the mechanisms of reactions involving isocyanates. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org
For this compound, a primary reaction is its addition with nucleophiles such as alcohols or amines. Theoretical studies on analogous isocyanate reactions investigate the formation of urethanes and ureas. researchgate.net Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The structure of the transition state reveals the geometry of the molecule at the peak of the energy barrier. For instance, in the reaction with an alcohol, the transition state would likely involve a four- or six-membered ring structure, depending on whether the reaction proceeds uncatalyzed or with a catalyst that facilitates proton transfer.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Organic Transformations
Theoretical calculations can predict the reactivity and selectivity of this compound in various organic transformations. The electrophilic nature of the central carbon atom in the isocyanate group makes it susceptible to nucleophilic attack. The reactivity can be quantified using reactivity indices derived from conceptual DFT.
Regioselectivity, the preference for reaction at one site over another, is a key aspect that can be predicted. For example, in reactions with unsymmetrical nucleophiles, calculations can determine which atom of the nucleophile will preferentially attack the isocyanate carbon. This is often achieved by comparing the activation energies of the different possible reaction pathways. chemrxiv.org
While this compound itself is achiral, it can react with chiral molecules to produce stereoisomeric products. Computational studies can predict stereoselectivity by calculating the energy profiles for the formation of different stereoisomers. The pathway with the lower activation energy will be favored, leading to a predominance of one stereoisomer. This is particularly relevant in polymer chemistry and the synthesis of complex organic molecules where control over stereochemistry is crucial.
In Silico Studies of Molecular Interactions and Structure-Activity Relationships (e.g., Molecular Docking)
In silico techniques like molecular docking are used to predict how a ligand interacts with a biological target, such as a protein or enzyme. researchgate.net While this compound is a reactive building block, its derivatives are often evaluated for biological activity. Molecular docking can provide insights into the binding mode and affinity of these derivatives, guiding the design of more potent compounds. nih.gov
In a study of bi-heterocyclic compounds synthesized using this compound as a starting material, molecular docking was used to investigate their potential as enzyme inhibitors. scispace.com Specifically, the derivative 4-({5-[(4-bromobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-amine was docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. scispace.com
The docking results revealed the specific interactions between the ligand and the amino acid residues in the enzyme's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. The binding affinity is quantified by a docking score, with more negative scores indicating stronger binding. This information is crucial for establishing a structure-activity relationship (SAR), which correlates the structural features of a molecule with its biological activity. scispace.comnih.gov
Table 2: Illustrative Molecular Docking Results for a this compound Derivative Based on data for 4-({5-[(4-bromobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-amine from Abbasi et al. scispace.com
| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Acetylcholinesterase (AChE) | -9.1 | Tyr70, Asp72, Tyr121, Trp279, Tyr334 | Hydrogen bonds, π-π stacking |
| Butyrylcholinesterase (BChE) | -8.5 | Trp82, His438, Tyr332 | Hydrogen bonds, π-π stacking |
Biological and Medicinal Chemistry Aspects of 4 Bromobenzyl Isocyanate Derivatives
Mechanisms of Biological Activity for Isocyanate-Derived Compounds
Isocyanates are characterized by their high reactivity, which largely dictates their mechanism of biological action. This reactivity allows them to form covalent bonds with various biological nucleophiles, such as the side chains of amino acids in proteins. oup.com The formation of these isocyanate-protein adducts can lead to alterations in protein structure and function, which is a primary mechanism behind their biological effects. oup.comresearchgate.net
The biological monitoring of isocyanate exposure often relies on the detection of these adducts or their hydrolyzed derivatives (diamines) in blood or urine, underscoring the significance of this covalent modification in their physiological impact. oup.comresearchgate.net The specific biological outcome depends on the protein targeted and the cellular context. For instance, isatin (B1672199), a compound containing a related structural motif, and its derivatives exhibit a wide array of biological activities, including anxiogenic, sedative, and anticonvulsant effects. nih.gov These effects are attributed to their interaction with various receptors and enzymes. nih.gov
Furthermore, derivatives of isatin have been shown to possess antiviral, tuberculostatic, and anticancer properties. nih.govfrontiersin.org The mechanism behind the anticancer activity of some isatin-based compounds involves the inhibition of receptor tyrosine kinases (RTKs), which can arrest the cell cycle and induce apoptosis in tumor cells. frontiersin.org Additionally, certain isatin derivatives can induce the generation of reactive oxygen species (ROS), leading to apoptotic processes in cancer cells. frontiersin.orgmdpi.com
Design and Targeted Synthesis of Bioactive Derivatives Incorporating the 4-Bromobenzyl Moiety
The rational design and synthesis of bioactive molecules are fundamental to advancing drug development. beilstein-journals.org The 4-bromobenzyl moiety is a valuable component in drug design due to its structural characteristics. nih.gov Its incorporation into various molecular scaffolds is a strategic approach to developing novel therapeutic agents. nih.govnih.gov
A notable example is the design and synthesis of a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidines. nih.gov In this work, the 4-bromobenzyl group was incorporated to explore its contribution to the anticancer activity of the resulting compounds. The synthesis involved a multi-step process starting from cyclohexanone (B45756) and ultimately reacting a chloro derivative with various substituted amines to yield the target compounds. nih.gov
The design of such derivatives often considers the lipophilic character imparted by the bromo- and phenyl- groups, which can influence the pharmacokinetic properties of the molecule. mdpi.com The synthesis of these targeted compounds allows for the systematic evaluation of structure-activity relationships (SAR), where modifications to different parts of the molecule can be correlated with changes in biological activity. researchgate.net
Table 1: Synthesis of 2-(4-bromobenzyl) Tethered Thienopyrimidines
| Compound | R | Yield (%) |
|---|---|---|
| 7a | 4-Fluorophenyl | 85 |
| 7b | 4-Chlorophenyl | 82 |
| 7c | 4-Bromophenyl | 88 |
| 7d | 4-Iodophenyl | 86 |
| 7e | 4-Methylphenyl | 80 |
| 7f | 4-Methoxyphenyl | 78 |
| 7g | 4-Nitrophenyl | 75 |
This table is based on data presented in the synthesis of novel thienopyrimidine derivatives. nih.gov
Exploration of Therapeutic Potential in Drug Discovery, including Anticancer Activity and Metal Coordination
Derivatives incorporating the 4-bromobenzyl moiety have shown significant promise in drug discovery, particularly in the development of anticancer agents. nih.govsrce.hr The thienopyrimidine derivatives mentioned previously were screened against a panel of cancer cell lines, with some compounds demonstrating potent antiproliferative activity. nih.gov For instance, compound 7a (with a 4-fluorophenyl substitution) emerged as a potent agent against FaDu (HTB-43) human pharynx squamous cell carcinoma cells, with an IC₅₀ value of 1.73 μM. nih.gov This compound was found to induce morphological changes and cytotoxicity in these cancer cells. nih.gov
The anticancer activity of such compounds is often linked to specific molecular targets. The 2-(4-bromobenzyl) tethered thienopyrimidines were investigated as potential dual topoisomerase-I/II inhibitors. nih.gov Topoisomerases are crucial enzymes in DNA replication and transcription, and their inhibition is a well-established strategy in cancer chemotherapy.
Table 2: Anticancer Activity of Selected 2-(4-bromobenzyl) Thienopyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7a | FaDu | 1.73 |
| 7a | A549 | 2.15 |
| 7a | MCF-7 | 3.42 |
| 7a | HCT-116 | 4.87 |
This table highlights the in vitro cytotoxic activity of compound 7a against various human cancer cell lines. nih.gov
In addition to direct anticancer activity, the field of medicinal inorganic chemistry explores the therapeutic potential of metal complexes. nih.gov The isocyano group, structurally related to isocyanates, has strong coordinating properties with metals. acs.org This coordination can be exploited in the design of novel therapeutic agents. Metal coordination can influence the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its therapeutic effect. researchgate.net While specific research on the metal coordination of 4-bromobenzyl isocyanate derivatives is not detailed in the provided context, the principles of coordination chemistry suggest a promising avenue for future drug discovery efforts. The ability of isocyanate-derived ligands to form stable complexes with metals could lead to the development of metallodrugs with unique mechanisms of action. acs.orgresearchgate.net
Concluding Perspectives and Future Research Directions
Innovations in Sustainable and Green Synthetic Chemistry for Isocyanates
The production of isocyanates, including 4-bromobenzyl isocyanate, has traditionally relied on methods involving hazardous reagents, most notably phosgene (B1210022). nih.govgeorganics.sk The future of isocyanate synthesis is increasingly focused on green and sustainable chemistry principles to enhance safety, efficiency, and environmental compatibility. nih.gov
A primary direction of future research is the complete elimination of phosgene from the synthetic pathway. acs.org Non-phosgene routes are being actively developed and refined, which include the thermal decomposition of carbamates, which can be synthesized from amines, CO₂, and alcohols. Another promising green alternative is the urea (B33335) process, where urea, alcohol, and amines are used to create carbamates that subsequently decompose into the desired isocyanate and ammonia (B1221849). This route approaches a "zero emission" process as the byproducts can be recycled. scbt.com
Further innovations lie in the application of novel catalytic systems. For instance, methods for direct C(sp³)–H isocyanation are being developed, which would allow for the synthesis of benzylic isocyanates directly from abundant hydrocarbon precursors. nih.gov This approach, utilizing readily available catalysts, circumvents the need to first synthesize the corresponding amine, streamlining the entire process. nih.gov Additionally, research into bio-based feedstocks for isocyanate production is gaining momentum, aiming to replace petroleum-derived starting materials and reduce the carbon footprint of polyurethane production. acs.orgsigmaaldrich.com While direct bio-based routes to this compound are complex, the principles developed in creating other bio-isocyanates could inspire novel, more sustainable pathways. sigmaaldrich.com
Table 1: Comparison of Isocyanate Synthesis Methods
| Method | Key Reagents | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|---|
| Traditional Phosgenation | Amine, Phosgene (COCl₂) | Established, high yield | Highly toxic phosgene, corrosive HCl byproduct scbt.com | Low |
| Carbamate (B1207046) Decomposition | Amine, Carbonyl Source (e.g., DMC, CO₂), Alcohol | Phosgene-free, safer | Requires high temperatures for decomposition | Medium |
| Urea Process | Urea, Alcohol, Amine | Phosgene-free, cost-effective urea, recyclable byproducts scbt.com | Multi-step process | High |
| Direct C-H Isocyanation | Hydrocarbon, Isocyanate Source (e.g., TMS-isocyanate), Catalyst | Fewer steps, uses abundant precursors nih.gov | Catalyst development is ongoing | High |
Advanced Materials Applications and Electrochemical Performance Optimization in Energy Systems
This compound has been identified as a significant functional molecule in the field of energy storage, specifically as an electrolyte additive in lithium-ion batteries. sigmaaldrich.comchemicalbook.com Its primary role is to enhance battery safety and longevity by providing overcharge protection.
Research has demonstrated that this compound (Br-BIC) can be effectively used as a polymerizable additive. During an overcharge event, the additive is designed to electrochemically polymerize on the cathode surface, forming an insulating layer. This layer increases the internal resistance of the cell, thereby preventing further charging and mitigating the risks of thermal runaway.
Studies comparing this compound with its non-brominated counterpart, benzyl (B1604629) isocyanate, have shown that the presence of the bromine atom improves performance. mdpi.com The bromine substitution makes Br-BIC a better-performing additive for creating a stable solid electrolyte interphase (SEI), which is crucial for the long-term cycling stability of the battery. mdpi.com Future research in this area will likely focus on optimizing the concentration of the additive in various electrolyte formulations and studying its long-term effects on battery performance metrics such as capacity retention and coulombic efficiency across different electrode chemistries. Further molecular engineering of similar isocyanate structures could lead to additives with even faster polymerization kinetics at lower overcharge potentials, enhancing the safety margin of next-generation energy storage systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 302912-23-8 |
| Molecular Formula | C₈H₆BrNO scbt.com |
| Molecular Weight | 212.04 g/mol |
| Boiling Point | 266 °C (lit.) |
| Density | 1.514 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.571 (lit.) |
Emerging Roles in Catalysis and the Synthesis of Complex Organic Molecules
While not a catalyst itself, this compound serves as a highly valuable and reactive building block for the synthesis of complex organic molecules, particularly in the construction of nitrogen-containing heterocycles and pharmaceutically relevant scaffolds. nih.govnih.gov The electrophilic isocyanate group readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form stable carbamate, urea, and thiocarbamate linkages, respectively.
A significant application is its use in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to build complex products. nih.gov Benzyl isocyanates can participate in stereospecific MCRs to synthesize structures like 1,3-oxazinane-2,4-diones. georganics.sk These reactions are prized for their atom economy and ability to generate molecular diversity rapidly. nih.gov
Furthermore, the development of C–H functionalization techniques has opened new avenues for using benzylic isocyanates. nih.gov Modern protocols allow for the direct conversion of a benzylic C-H bond to an isocyanate, which can then be coupled with an amine in a sequential, one-pot process to afford diverse benzylic ureas without isolating the isocyanate intermediate. nih.gov This strategy is particularly powerful in medicinal chemistry for the high-throughput synthesis of compound libraries for biological screening, as benzylic ureas are common motifs in many FDA-approved drugs. nih.gov Another area of exploration is the cyclotrimerization of isocyanates to form highly stable isocyanurate rings, a reaction that can be catalyzed by various Lewis bases and metal-containing compounds. tue.nl This reaction allows for the creation of rigid, cross-linked structures for materials science or as complex molecular scaffolds.
Exploration of Novel Biological Targets and Therapeutic Modalities for this compound Derivatives
The future therapeutic potential of this compound lies not in the compound itself, but in the diverse derivatives that can be synthesized from it. The isocyanate moiety is a versatile handle for introducing the 4-bromobenzyl group onto various molecular frameworks, creating new chemical entities for biological evaluation.
As noted, benzylic ureas are prevalent structures in medicinal chemistry and approved pharmaceuticals. nih.gov By reacting this compound with a wide array of primary and secondary amines, a large library of N,N'-disubstituted ureas can be generated. These derivatives can be screened for activity against a range of biological targets, including enzymes, receptors, and protein-protein interactions. The 4-bromophenyl motif is a common feature in bioactive molecules, where the bromine atom can act as a lipophilic group to enhance binding affinity or participate in halogen bonding interactions within a protein's active site. mdpi.com
Research on related structures provides a basis for future exploration. For example, the parent compound, benzyl isocyanate, has been shown to possess chemopreventive properties by inhibiting the formation of DNA adducts. Moreover, other compounds containing a 4-bromophenyl moiety have demonstrated significant biological activity, including antimicrobial and antioxidant effects. mdpi.com Future research should focus on the systematic synthesis and screening of derivatives of this compound. For instance, reacting it with amino acids or peptide fragments could yield novel peptidomimetics. Its reaction with aminothiazoles or other pharmaceutically relevant heterocyclic amines could generate compounds for screening as kinase inhibitors or other targeted therapies. The key will be to leverage the reactivity of the isocyanate to explore new chemical space around the privileged 4-bromobenzyl structure.
Q & A
Q. What are the standard synthetic protocols for preparing 4-bromobenzyl isocyanate, and how is purity optimized?
this compound is synthesized via the reaction of 4-bromobenzylamine with phosgene or triphosgene under anhydrous conditions. A typical procedure involves:
- Reagents : Phosgene (or triphosgene), anhydrous dichloromethane (DCM).
- Conditions : Slow addition of phosgene to the amine at 0–5°C, followed by stirring at room temperature for 3–6 hours .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity. Yield optimization (e.g., 77.7% in tricyclic diimidazo synthesis) requires controlled stoichiometry and moisture exclusion .
- Purity Validation : Melting point analysis (e.g., 236–238°C) and spectroscopic characterization (¹H/¹³C NMR, MS) .
Q. How is this compound characterized structurally and functionally?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–7.6 ppm), isocyanate-linked CH₂ (δ 4.5–5.1 ppm), and Br substituent effects .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 467.2/469.2 (M, M+2) confirm bromine isotopic patterns .
- Elemental Analysis : Matching calculated vs. experimental C/H/N percentages (e.g., C: 53.97% vs. 53.83%) validates purity .
Q. What safety protocols are critical when handling this compound?
- Moisture Avoidance : Reacts violently with water, releasing CO₂ and hazardous amines. Use anhydrous solvents and inert atmospheres .
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact. Fume hoods for vapor containment .
- Storage : In sealed containers under nitrogen, away from oxidizers and strong acids .
Q. How does this compound react with nucleophiles like amines or alcohols?
It undergoes nucleophilic addition to form ureas (with amines) or carbamates (with alcohols):
- Urea Formation : Reaction with primary amines (e.g., 5-aminoimidazole) produces stable urea linkages, critical in drug design .
- Carbamate Synthesis : Alcohols like methanol yield carbamates under basic conditions (e.g., K₂CO₃ in DMF) .
- Kinetic Control : Reaction times (3–24 hours) and temperature (RT to 60°C) modulate selectivity .
Advanced Research Questions
Q. What role does this compound play in medicinal chemistry, particularly in HIV and cancer drug design?
- HIV Integrase Inhibitors : Serves as a carboxamide precursor in 5-azacoumarin derivatives, enhancing binding affinity to viral enzymes (IC₅₀ < 1 µM) .
- Anticancer Agents : Forms imidazo[4,5-d]imidazolone scaffolds in tricyclic compounds, showing potent activity against leukemia cell lines (e.g., IC₅₀ = 0.8 µM) .
- Structure-Activity Relationship (SAR) : Bromine enhances lipophilicity and target engagement, while the isocyanate enables modular derivatization .
Q. How is this compound applied in lithium-ion battery research?
Q. What analytical challenges arise in quantifying residual isocyanate content, and how are they resolved?
Q. How does chirality in this compound derivatives influence reactivity and applications?
Q. What thermal degradation pathways are observed for isocyanate derivatives under combustion conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
